

The Quinoline Carbaldehyde Scaffold: An Overview

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Compound of Interest

Compound Name:	2-Morpholin-4-ylquinoline-3-carbaldehyde
CAS No.:	326008-62-2
Cat. No.:	B1270493

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The quinoline core, a bicyclic aromatic system, can be functionalized with a carbaldehyde (-CHO) group at various positions. The electronic interplay between the electron-withdrawing aldehyde group and the π -system of the quinoline ring, along with the influence of other substituents, gives rise to unique spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and isomeric configuration of a synthesized compound. This guide will focus on the four cornerstone techniques of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of a quinoline carbaldehyde is characterized by distinct signals for the aldehyde proton, aromatic protons, and any other substituent protons.

- **The Aldehyde Proton:** The most downfield and easily identifiable signal is that of the aldehyde proton (CHO). It typically appears as a singlet in the range of δ 10.0 - 10.5 ppm.^[4] Its exact chemical shift is sensitive to the electronic environment and the presence of intramolecular hydrogen bonding. For instance, in 8-hydroxyquinoline-7-carbaldehyde, the proximity of the hydroxyl group to the aldehyde at the C7 position can lead to a deshielding effect, shifting the proton signal further downfield.^[4]
- **Aromatic Protons:** The protons on the quinoline ring system typically resonate in the δ 7.0 - 9.6 ppm region.^[4] The position of the carbaldehyde group significantly influences the chemical shifts of adjacent protons due to its anisotropic effect and electron-withdrawing nature. This differentiation is crucial for assigning the correct isomeric structure.
- **Substituent Protons:** Signals for other groups, such as methyl (~2.7 ppm) or dimethylamino (~3.1-3.3 ppm), will appear in their characteristic regions.^{[2][4]}

Table 1: Representative ¹H NMR Chemical Shifts (δ , ppm) for Quinoline Carbaldehydes

Compound	Solvent	Aldehyde H (CHO)	Aromatic H	Other Key Signals	Reference
8-Hydroxyquinoline-5-carbaldehyde	DMSO-d ₆	10.14 (s)	7.26-9.56 (m)	-	[4]
8-Hydroxyquinoline-7-carbaldehyde	DMSO-d ₆	10.41 (s)	7.24-9.07 (m)	-	[4]
6-(Dimethylamino)quinoline-5-carbaldehyde	DMSO-d ₆	10.19 (s)	7.54-9.30 (m)	3.16 (s, 6H, NMe ₂)	[4]
8-(Dimethylamino)quinoline-5-carbaldehyde	CDCl ₃	10.06 (s)	6.97-9.72 (m)	3.36 (s, 6H, NMe ₂)	[4]

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). Multiplicities are denoted as s (singlet) and m (multiplet).

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom.

- Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 190 - 193 ppm.[4][5]

- Aromatic Carbons: The carbons of the quinoline ring resonate between δ 110 - 160 ppm.[4]
[5] The specific chemical shifts help confirm the substitution pattern.

Experimental Protocol: ^1H NMR Spectroscopy

The following protocol provides a standardized workflow for acquiring high-quality ^1H NMR data.

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl_3) is a common choice for its good solubilizing power and relatively simple residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ^1H NMR, with its signal defined as 0.0 ppm.[6]

Step-by-Step Methodology:

- Sample Preparation: Weigh 5-10 mg of the quinoline carbaldehyde sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.[6]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[6]
- Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[6]
- Spectrometer Setup: Insert the tube into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
- Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A proton frequency of at least 300 MHz is recommended for adequate signal dispersion.[6] Typically, 8 to 64 scans are sufficient to achieve a good signal-to-noise ratio.[6]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum to ensure all peaks are purely absorptive and correct the baseline to be flat. Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. Integrate the signals to determine the relative proton ratios.

Vibrational Spectroscopy (FT-IR & Raman): Identifying Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups, particularly the carbonyl group of the aldehyde.

- **C=O Stretch:** The most prominent and diagnostic peak in the IR spectrum of a quinoline carbaldehyde is the strong absorption corresponding to the C=O stretching vibration. This band typically appears in the region of 1660-1725 cm^{-1} .^{[4][7]} The exact frequency can be influenced by conjugation with the aromatic ring and the presence of other substituents. For example, the C=O stretch for 8-hydroxyquinoline-5-carbaldehyde is observed at 1663 cm^{-1} .^[4]
- **C-H Stretch (Aldehyde):** The C-H stretch of the aldehyde group often appears as a pair of weak to medium bands around 2860 cm^{-1} and 2760 cm^{-1} .^[4]
- **Aromatic C=C and C=N Stretches:** Vibrations associated with the quinoline ring are found in the 1400-1600 cm^{-1} region.^[8]
- **C-H Bending:** Out-of-plane C-H bending vibrations in the aromatic region appear between 700-900 cm^{-1} and can be indicative of the substitution pattern.

Table 2: Key FT-IR Absorption Frequencies (cm^{-1}) for Quinoline Carbaldehydes

Compound	C=O Stretch	Aromatic C=C/C=N Stretches	C-H Stretch (Aldehyde)	Reference
Quinoline-4-carbaldehyde	~1688-1725	Not specified	Not specified	[7][9]
8-Hydroxyquinoline-5-carbaldehyde	1663	1474	2845	[4]
8-Hydroxyquinoline-7-carbaldehyde	1667	1425	2859	[4]

Note: Frequencies are reported in wavenumbers (cm^{-1}).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

Rationale: The Potassium Bromide (KBr) pellet method is a common solid-state sampling technique in IR spectroscopy. KBr is transparent to IR radiation in the typical analysis range ($4000\text{-}400\text{ cm}^{-1}$) and provides a non-interacting matrix for the analyte.

Step-by-Step Methodology:

- **Sample Preparation:** Grind a small amount (1-2 mg) of the solid quinoline carbaldehyde sample with approximately 100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle.
- **Pellet Formation:** Transfer the finely ground powder into a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer.[2]
- **Background Scan:** Record a background spectrum of the empty sample compartment to account for atmospheric CO_2 and H_2O .

- **Sample Scan:** Record the IR spectrum of the sample, typically over a range of 4000-400 cm^{-1} .[\[2\]](#)
- **Data Analysis:** The spectrometer software will automatically ratio the sample spectrum against the background spectrum. Identify the characteristic absorption bands and their frequencies.[\[2\]](#)

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π -conjugated system of the quinoline ring, further extended by the carbonyl group, gives rise to characteristic absorption bands.[\[10\]](#)

- $\pi \rightarrow \pi^*$ Transitions: These high-energy transitions are characteristic of the aromatic system and are typically observed as intense absorption bands below 350 nm.[\[11\]](#)[\[12\]](#)
- $n \rightarrow \pi^*$ Transitions: The carbonyl group's non-bonding electrons (n) can be excited into an anti-bonding π^* orbital. This transition is lower in energy, resulting in a weaker absorption band at a longer wavelength, sometimes extending into the visible region.

The position of maximum absorbance (λ_{max}) is sensitive to the solvent polarity (solvatochromism) and the substitution pattern on the quinoline ring.[\[13\]](#)

Table 3: UV-Vis Absorption Maxima (λ_{max} , nm) for Quinoline Carbaldehydes

Compound	Solvent	λ_{max} (nm) (log ϵ)	Reference
Quinoline-7-carbaldehyde	Not specified	200-400 range	[11]
8-Hydroxyquinoline-5-carbaldehyde	Methanol	395 (3.04), 322 (3.89), 263 (3.96), 239 (4.40)	[4]
8-Hydroxy-2-methylquinoline-5-carbaldehyde	Methanol	429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03)	[4]

Note: λ_{max} is the wavelength of maximum absorbance. Molar absorptivity (ϵ) is given in log form.

Experimental Protocol: UV-Vis Spectroscopy

Rationale: UV-transparent solvents like methanol or ethanol are used to ensure that the solvent itself does not absorb in the wavelength range of interest. Preparing a dilute solution is essential to ensure the absorbance falls within the linear range of the Beer-Lambert law for accurate molar absorptivity calculations.

Step-by-Step Methodology:

- Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile).[13]
- Stock Solution: Prepare a stock solution of the quinoline carbaldehyde of a known concentration (e.g., 1 mg/mL).
- Working Solution: Dilute the stock solution to a final concentration that gives a maximum absorbance reading between 0.1 and 1.0 (e.g., 1×10^{-5} M).[13]
- Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
- Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[2] The instrument will automatically subtract the blank's absorbance.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

- **Molecular Ion:** Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used. ESI in positive ion mode will typically show the protonated molecule $[M+H]^+$, while EI will show the molecular ion $[M]^+$.^{[14][15]} High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.^[4]
- **Fragmentation Pattern:** A common and diagnostic fragmentation pathway for quinoline carbaldehydes is the loss of the carbonyl group as carbon monoxide (CO, 28 Da) or the entire formyl radical (CHO, 29 Da).^{[4][16]} This results in a prominent peak at m/z corresponding to $[M-CO]^+$ or $[M-CHO]^+$. Further fragmentation of the quinoline ring can also occur.^[16]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

Rationale: Coupling Liquid Chromatography (LC) with MS allows for the analysis of complex mixtures and provides clean mass spectra of the purified components. ESI is a soft ionization technique suitable for polar compounds like quinoline carbaldehydes, typically yielding the protonated molecular ion with minimal fragmentation, which is ideal for molecular weight confirmation.

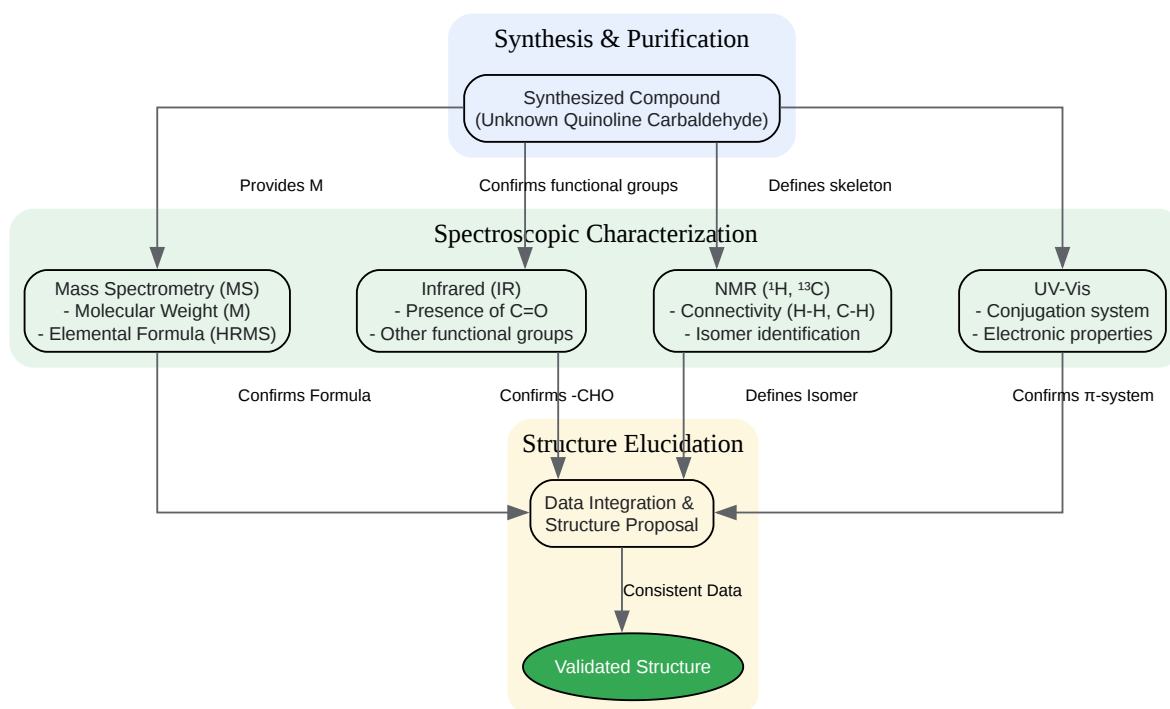
Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g/mL}$) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
- **LC Separation:** Inject the sample into an LC system (e.g., using a C18 column) to separate the analyte from any impurities. The mobile phase is typically a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
- **Ionization:** The eluent from the LC column is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural elucidation, tandem MS (MS/MS) can be performed, where

the $[M+H]^+$ ion is selected and fragmented to observe its characteristic product ions.[14][17]

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in integrating the data from all techniques to build a complete and validated picture of the molecule. No single technique provides all the answers, but together they form a self-validating system.



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Caption: Integrated workflow for the spectroscopic characterization of quinoline carbaldehydes.

Conclusion

The spectroscopic characterization of quinoline carbaldehydes is a multi-faceted process that relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By understanding the principles behind each method, the rationale for specific experimental protocols, and the interpretation of the resulting spectral data, researchers can confidently and accurately elucidate the structures of these vital chemical entities, ensuring the integrity and reproducibility of their scientific work.

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